Methyl 4-ethoxy-3-methoxybenzoate
Overview
Description
Methyl 4-ethoxy-3-methoxybenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is often used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxy-3-methoxybenzoate can be synthesized through the esterification of 4-ethoxy-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone at 65°C for 24 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 4-ethoxy-3-methoxybenzoic acid.
Reduction: 4-ethoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-ethoxy-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethoxy-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular interactions are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Ethyl 4-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-ethoxy-4-methoxybenzoate: Similar structure but with different positions of the ethoxy and methoxy groups.
Uniqueness
Methyl 4-ethoxy-3-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-ethoxy-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-9-6-5-8(11(12)14-3)7-10(9)13-2/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQOCXAZMSAPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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